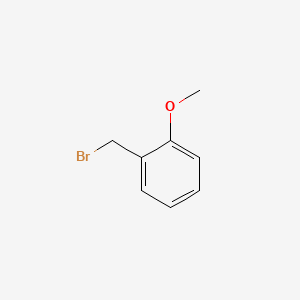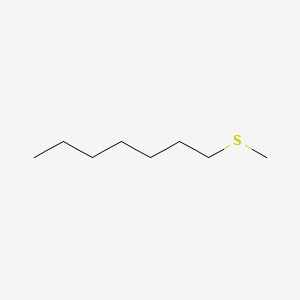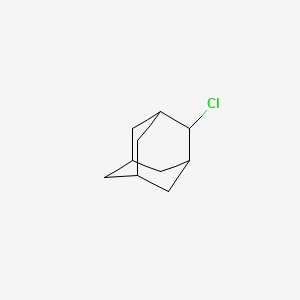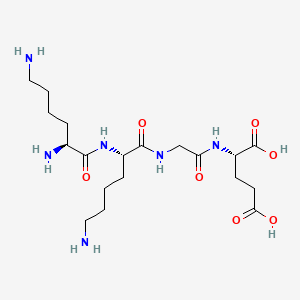
1,2,3,3-Tetramethyl-3H-indolium iodide
描述
1,2,3,3-Tetramethyl-3H-indolium iodide is an organic compound with the chemical formula C12H16IN. It is a crystalline solid, typically appearing as white to pale yellow crystals . This compound is known for its applications in various chemical and biological fields, including its use as a derivatization reagent .
作用机制
Target of Action
It is known that this compound is used in various chemical and biological applications .
Mode of Action
It is used as a catalyst, ligand, and intermediate in organic synthesis reactions .
Result of Action
It is known to be used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,3-Tetramethyl-3H-indolium iodide can be synthesized by reacting 3-indolium iodide with a methylating agent, such as methyl iodide . The reaction is typically carried out in an appropriate solvent, and the desired product is obtained by adjusting the reaction conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1,2,3,3-Tetramethyl-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds.
科学研究应用
1,2,3,3-Tetramethyl-3H-indolium iodide has several scientific research applications:
相似化合物的比较
Similar Compounds
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
- 2-Hydroxy-5-nitrobenzaldehyde
- 4-(Diphenylamino)benzaldehyde
- 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]
- Malonaldehyde bis(phenylimine) monohydrochloride
- Propargylamine
- 2-Methylbenzothiazole
- Malononitrile
Uniqueness
1,2,3,3-Tetramethyl-3H-indolium iodide is unique due to its specific structure, which allows it to act as an effective derivatization reagent without the need for a phase transfer catalyst . Its water solubility and ease of use further distinguish it from other similar compounds.
属性
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIOKVZAATOEW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883489 | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-63-3 | |
| Record name | 1,2,3,3-Tetramethyl-3H-indolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5418-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,3-tetramethyl-3H-indolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,3-Tetramethyl-3H-indolium iodide interact with cyanide, and what are the downstream effects?
A1: this compound acts as a highly selective derivatization reagent for cyanide. [] This interaction allows for the accurate detection and quantification of cyanide in complex matrices like blood and beverages. [, ] While the exact mechanism remains under investigation, spectral analysis suggests a possible interaction with the indolium ring system. []
Q2: Can you provide information on the structural characterization of this compound, such as its molecular formula and weight? What about spectroscopic data?
A2: While the provided abstracts lack specific spectroscopic data, the molecular formula of this compound is C12H16IN and its molecular weight is 313.18 g/mol. Studies utilizing this compound often employ techniques like 1H NMR and 13C NMR for structural confirmation and reaction monitoring. [, ] Additionally, UV-Vis spectroscopy plays a crucial role in understanding the interactions of its derivatives, especially those designed as colorimetric probes. []
Q3: How does the structure of this compound relate to its activity in the context of colorimetric probes for reactive oxygen species?
A3: Derivatives of this compound, specifically hemicyanine derivatives containing an electron-rich double bond, have shown promise as colorimetric probes for reactive oxygen species (ROS), particularly peroxynitrite. [] The conjugated system within these derivatives undergoes oxidative cleavage upon reaction with peroxynitrite, resulting in a detectable color change. [] This highlights how structural modifications of the parent compound can tune its reactivity and enable the development of sensitive and selective probes for specific analytes.
Q4: Are there any known applications of this compound in organic synthesis, specifically focusing on its role as a catalyst or promoter?
A4: Yes, this compound serves as a starting material in various organic reactions. For instance, it enables the synthesis of novel fused four-ring quinoxaline fluorophores via an iodine-promoted domino oxidative cyclization. [] This reaction proceeds through a cascade of iodination, oxidation, annulation, and rearrangement, showcasing the compound's versatility in constructing complex molecular architectures. [] Additionally, it plays a crucial role in synthesizing indolin-2-ones through an iodine-promoted oxidative reaction, highlighting its utility in generating valuable heterocyclic compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/new.no-structure.jpg)

